Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a benzyl group and an aminooxy functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Benzyl 4-hydroxy-1-piperidinecarboxylate: This intermediate is prepared by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.
Conversion to this compound: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the aminooxy functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Methyl 1-benzyl-4-piperidinecarboxylate
- 4-Amino-1-benzylpiperidine
Uniqueness
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is unique due to the presence of the aminooxy functional group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making the compound a valuable tool in medicinal chemistry and drug development.
Biological Activity
Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. The compound features an aminooxy group, which is known to facilitate interactions with various biological targets, enhancing its pharmacological potential.
Synthesis Overview:
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the aminooxy group : This can be accomplished through the reaction of piperidine derivatives with aminooxy reagents.
- Carboxylate formation : The carboxylic acid moiety is introduced to complete the structure.
The optimization of these synthetic routes can significantly affect yield and purity, making it crucial for further applications in biological research.
Biological Activity and Mechanisms
This compound exhibits a range of biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems.
The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects.
- Receptor Modulation : The interaction with receptors can modulate signaling pathways, influencing cellular responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various bacterial strains, including multidrug-resistant organisms.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Fluoroquinolone Derivative | <5 | Mycobacterium tuberculosis |
Case Studies
- In Vitro Studies : A study conducted on piperidine derivatives demonstrated that modifications at the C-7 position significantly enhanced antibacterial potency against Gram-positive bacteria. This suggests that this compound could be a candidate for further development in antimicrobial therapies .
- Anticancer Properties : Preliminary investigations into the anticancer activity of similar compounds have indicated potential efficacy in inhibiting tumor growth through apoptosis induction in cancer cell lines .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 4-(aminooxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-19-11-13-6-8-16(9-7-13)14(17)18-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 |
InChI Key |
HLBRCKHKDCZBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CON)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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